DH376

Endocannabinoid DAGL Potency

Select DH376 for its unmatched picomolar, covalent irreversible inhibition of both DAGLα and DAGLβ, confirmed by dose-dependent in vivo CNS target engagement (ED50 5–10 mg/kg). Its unique propargyl ether enables CuAAC click chemistry for custom probe generation (e.g., BODIPY-DH379), eliminating separate custom synthesis. Chemoproteomics confirm a cleaner off-target profile than DO34, with reduced PLA2G7 engagement—critical for unambiguous DAGLβ/ABHD6 phenotypic studies. Validated in human ex vivo placental models, DH376 is the definitive chemical probe for translational lipid signaling research. Choose DH376 for potency, selectivity, and versatility unavailable from generic alternatives like KT172 or LEI105.

Molecular Formula C31H28F2N4O3
Molecular Weight 542.5868
CAS No. 1848233-57-7
Cat. No. B607094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDH376
CAS1848233-57-7
SynonymsDH376;  DH 376;  DH-376.
Molecular FormulaC31H28F2N4O3
Molecular Weight542.5868
Structural Identifiers
SMILESC#CCO[C@@H]1CC[C@H](CC2=CC=CC=C2)N(C(N3N=CC(C(C4=CC=C(F)C=C4)(O)C5=CC=C(F)C=C5)=N3)=O)C1
InChIInChI=1S/C31H28F2N4O3/c1-2-18-40-28-17-16-27(19-22-6-4-3-5-7-22)36(21-28)30(38)37-34-20-29(35-37)31(39,23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h1,3-15,20,27-28,39H,16-19,21H2/t27-,28-/m1/s1
InChIKeyGVLOFRPVRYAFKI-VSGBNLITSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DH376 (CAS 1848233-57-7): Potent, Selective, and In Vivo-Active Dual DAGLα/β Inhibitor


DH376 (CAS 1848233-57-7), also known as DH-376 or inhibitor 38, is a synthetic small molecule belonging to the triazole urea (1,2,3-TU) class of covalent, irreversible serine hydrolase inhibitors. It acts as a highly potent, centrally active dual inhibitor of diacylglycerol lipases alpha and beta (DAGLα and DAGLβ) [1]. DAGLα and DAGLβ are the primary biosynthetic enzymes for the major endocannabinoid 2-arachidonoylglycerol (2-AG). DH376's chemical structure features a chiral 2-benzylpiperidine staying group bearing a propargyl ether, which confers selectivity and picomolar activity [2]. The compound has a molecular formula of C31H28F2N4O3 and a molecular weight of 542.58 g/mol [3].

Critical Differentiation: Why Generic DAGL Inhibitors Cannot Substitute for DH376 in Research and Discovery


While several DAGL inhibitors are commercially available, DH376 occupies a unique position due to its specific combination of picomolar potency, covalent irreversible inhibition, confirmed in vivo CNS activity, and an intrinsic click chemistry handle for probe generation. Generic substitution with older inhibitors such as KT172 (IC50 ~60-140 nM [1]) or the reversible inhibitor LEI105 would result in orders-of-magnitude differences in target engagement and completely different pharmacological profiles. Even closely related structural analogs like DO34 exhibit distinct selectivity and duration-of-action profiles that preclude direct interchangeability [2]. This guide provides the precise, quantitative evidence required for rational selection and procurement of DH376 over these alternatives.

DH376 Quantitative Evidence: Direct Comparator-Based Differentiation


DH376 vs. KT172: Nanomolar to Picomolar Potency Enhancement for DAGLα

DH376 demonstrates picomolar inhibitory activity against DAGLα, representing a >20-fold improvement in potency compared to the earlier-generation inhibitor KT172. In a real-time, fluorescence-based natural substrate assay using HEK293T cell lysates expressing recombinant human DAGLα, DH376 exhibited an IC50 of 6 nM (95% CI: 5–9 nM) [1]. In contrast, KT172 inhibited DAGLα with an IC50 of 140 nM [2]. This significant difference in potency is critical for experiments requiring maximal target engagement at minimal compound concentrations, such as in vivo CNS studies where high doses may be limited by solubility or off-target effects.

Endocannabinoid DAGL Potency

DH376 vs. DO34: Differentiated In Vivo Target Engagement and Duration of Action

While both DH376 and its close analog DO34 are potent DAGL inhibitors, they exhibit distinct in vivo selectivity and duration-of-action profiles. In mice, a 4-hour intraperitoneal (i.p.) treatment with DH376 or DO34 produced similar ED50 values of 5–10 mg/kg for DAGLα inhibition in brain tissue, with full inhibition at 30-50 mg/kg [1]. However, DH376 also potently inhibits DAGLβ and ABHD6, whereas DO34 shows cross-reactivity with PLA2G7 [1]. Critically, at a low dose (3 mg/kg), DH376's engagement of DAGLα is transient, with activity recovering within 8 hours, while its engagement of the off-target ABHD6 remains sustained [1]. In contrast, DO34 maintained inhibition of both DAGLα and its off-target PLA2G7 for a more extended period [1]. This difference in pharmacodynamic profile makes DH376 a superior tool for acute or short-term modulation of 2-AG signaling without the sustained off-target engagement seen with DO34.

In Vivo Pharmacodynamics Selectivity

Unique Intrinsic Click Chemistry Handle: Enables Custom Probe Generation Unavailable in Most DAGL Inhibitors

DH376 possesses a chiral propargyl ether group on its staying group, which serves as an intrinsic alkyne handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry) [1]. This feature is absent in other potent DAGL inhibitors like DO34 and KT172. The utility of this handle was directly demonstrated by the facile synthesis of DH379, a BODIPY-derivatized activity-based probe derived from DH376, which was then used to confirm target engagement and selectivity in mouse brain proteomes [1]. This intrinsic reactivity allows researchers to customize DH376 for downstream applications (e.g., fluorescent imaging, affinity purification, proteomics) without the need for de novo synthesis of a functionalized analog, providing a unique experimental advantage over other DAGL inhibitors.

Click Chemistry Chemical Biology Probe

Confirmed In Vivo CNS Target Engagement and Functional Effect

DH376 is one of only a handful of DAGL inhibitors with documented, dose-dependent in vivo target engagement in the central nervous system (CNS). In mice, a single intraperitoneal dose of DH376 (50 mg/kg) resulted in complete inhibition of DAGLα and DAGLβ in brain tissue as measured by competitive ABPP after 4 hours [1]. This central activity is further substantiated by its functional effect: DH376 (50 mg/kg, i.p.) significantly prevented fasting-induced refeeding in mice, a behavioral phenotype linked to modulation of the endocannabinoid system [2]. In contrast, the earlier DAGL inhibitor KT172 lacked CNS activity in vivo [3]. This validated in vivo CNS activity establishes DH376 as a critical tool for investigating the role of 2-AG biosynthesis in brain function and behavior.

In Vivo CNS Pharmacodynamics

Selectivity Profile: DH376 vs. DO34 for Off-Target Engagement

Comprehensive chemical proteomics (competitive ABPP) in mouse brain proteomes revealed distinct off-target profiles for DH376 and its close analog DO34. Both compounds show excellent selectivity for DAGLs, with the only detectable serine hydrolase off-targets being ABHD6 and PLA2G7 [1]. However, the relative engagement of these off-targets differs: DH376 inhibits both DAGLβ and ABHD6 in vivo, while DO34 exhibits more pronounced cross-reactivity with PLA2G7 [1]. Specifically, at a 50 mg/kg dose, DH376 and DO34 both inhibit DAGLα and DAGLβ, but DO34 more potently engages PLA2G7, a secreted phospholipase implicated in inflammatory signaling. This differential off-target profile provides researchers with a clear rationale for selecting DH376 over DO34 when minimizing PLA2G7 inhibition is a priority for interpreting phenotypic outcomes.

Selectivity Off-target Chemical Proteomics

Optimal Use Cases for DH376 Based on Quantitative Evidence


Acute CNS Pharmacology Studies Requiring Potent, Reversible 2-AG Modulation

Based on its picomolar in vitro potency [1] and confirmed dose-dependent in vivo CNS target engagement with ED50 values of 5-10 mg/kg [1], DH376 is ideally suited for acute in vivo pharmacological studies in rodents. Its ability to transiently inhibit DAGLα at lower doses (e.g., 3 mg/kg) allows for investigation of the acute effects of 2-AG depletion on synaptic plasticity, behavior, or neuroinflammation, with the benefit of rapid target recovery after washout. This makes it superior to analogs like DO34, which exhibit more sustained DAGLα inhibition and different off-target profiles [1].

Chemical Biology and Probe Development Leveraging the Intrinsic Click Handle

The presence of a propargyl ether group in DH376's structure enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [1]. This feature makes DH376 the sole choice among potent DAGL inhibitors for researchers needing to generate custom activity-based probes (ABPs) for target engagement studies, fluorescent imaging, or chemoproteomics. The demonstrated synthesis of DH379, a functional BODIPY probe derived from DH376 [1], validates this unique capability and eliminates the need for separate, costly synthesis of functionalized analogs.

Investigating DAGLβ and ABHD6 Biology with Minimized PLA2G7 Interference

Chemical proteomics reveals that while both DH376 and DO34 inhibit DAGLα, DAGLβ, and ABHD6, DO34 exhibits more pronounced off-target engagement of PLA2G7 [1]. Therefore, for studies aimed at dissecting the specific roles of DAGLβ or ABHD6 in neuroinflammation, lipid metabolism, or peripheral tissues—where PLA2G7 activity could confound results—DH376 is the preferred chemical probe. Its selectivity profile allows for cleaner interpretation of phenotypic outcomes attributed to DAGLβ/ABHD6 inhibition [1].

Validated Ex Vivo Human Tissue Perfusion Models

DH376 has been successfully employed in an ex vivo human placental perfusion system at a concentration of 1 µM to acutely inhibit DAGLβ and modulate the placental lipid network, leading to significant reductions in monoacylglycerols including 2-AG [2]. This specific application demonstrates DH376's utility beyond rodent models and validates its use in complex human tissue assays, providing a benchmark for researchers studying lipid signaling in human pathophysiology. This level of validation in human ex vivo models is not available for many alternative DAGL inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for DH376

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.